Cas no 2171464-68-7 (2-{4-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutanecarbonylpiperazin-1-yl}propanoic acid)
2-{4-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutanecarbonylpiperazin-1-yl}propanoic acid Chemical and Physical Properties
Names and Identifiers
-
- 2171464-68-7
- 2-{4-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutanecarbonyl]piperazin-1-yl}propanoic acid
- EN300-1518379
- 2-{4-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutanecarbonylpiperazin-1-yl}propanoic acid
-
- Inchi: 1S/C27H31N3O5/c1-18(24(31)32)29-13-15-30(16-14-29)25(33)27(11-6-12-27)28-26(34)35-17-23-21-9-4-2-7-19(21)20-8-3-5-10-22(20)23/h2-5,7-10,18,23H,6,11-17H2,1H3,(H,28,34)(H,31,32)
- InChI Key: AQNGFTQIZQEKDM-UHFFFAOYSA-N
- SMILES: O=C(C1(CCC1)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)N1CCN(C(C(=O)O)C)CC1
Computed Properties
- Exact Mass: 477.22637110g/mol
- Monoisotopic Mass: 477.22637110g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 35
- Rotatable Bond Count: 7
- Complexity: 785
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.8
- Topological Polar Surface Area: 99.2Ų
2-{4-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutanecarbonylpiperazin-1-yl}propanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1518379-0.05g |
2-{4-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutanecarbonyl]piperazin-1-yl}propanoic acid |
2171464-68-7 | 0.05g |
$2829.0 | 2023-06-05 | ||
| Enamine | EN300-1518379-0.1g |
2-{4-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutanecarbonyl]piperazin-1-yl}propanoic acid |
2171464-68-7 | 0.1g |
$2963.0 | 2023-06-05 | ||
| Enamine | EN300-1518379-0.25g |
2-{4-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutanecarbonyl]piperazin-1-yl}propanoic acid |
2171464-68-7 | 0.25g |
$3099.0 | 2023-06-05 | ||
| Enamine | EN300-1518379-0.5g |
2-{4-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutanecarbonyl]piperazin-1-yl}propanoic acid |
2171464-68-7 | 0.5g |
$3233.0 | 2023-06-05 | ||
| Enamine | EN300-1518379-1.0g |
2-{4-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutanecarbonyl]piperazin-1-yl}propanoic acid |
2171464-68-7 | 1g |
$3368.0 | 2023-06-05 | ||
| Enamine | EN300-1518379-2.5g |
2-{4-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutanecarbonyl]piperazin-1-yl}propanoic acid |
2171464-68-7 | 2.5g |
$6602.0 | 2023-06-05 | ||
| Enamine | EN300-1518379-5.0g |
2-{4-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutanecarbonyl]piperazin-1-yl}propanoic acid |
2171464-68-7 | 5g |
$9769.0 | 2023-06-05 | ||
| Enamine | EN300-1518379-10.0g |
2-{4-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutanecarbonyl]piperazin-1-yl}propanoic acid |
2171464-68-7 | 10g |
$14487.0 | 2023-06-05 | ||
| Enamine | EN300-1518379-50mg |
2-{4-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutanecarbonyl]piperazin-1-yl}propanoic acid |
2171464-68-7 | 50mg |
$2829.0 | 2023-09-27 | ||
| Enamine | EN300-1518379-100mg |
2-{4-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutanecarbonyl]piperazin-1-yl}propanoic acid |
2171464-68-7 | 100mg |
$2963.0 | 2023-09-27 |
2-{4-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutanecarbonylpiperazin-1-yl}propanoic acid Related Literature
-
Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
-
Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
-
Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
-
Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
Additional information on 2-{4-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutanecarbonylpiperazin-1-yl}propanoic acid
Compound 2171464-68-7: A Comprehensive Overview
The compound with CAS number 2171464-68-7, named 2-{4-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutanecarbonylpiperazin-1-yl}propanoic acid, is a complex organic molecule with significant potential in various scientific and industrial applications. This compound belongs to the class of piperazine derivatives, which are widely studied for their role in drug discovery, material science, and biochemistry. The structure of this compound is characterized by a piperazine ring, a cyclobutane moiety, and a fluorenylmethoxycarbonyl (Fmoc) group, making it a versatile molecule for research and development.
Recent advancements in synthetic chemistry have enabled the precise synthesis of this compound, leveraging modern techniques such as molecular engineering and stereochemistry optimization. The Fmoc group, a well-known protecting group in peptide synthesis, adds functionality to the molecule, enhancing its stability and reactivity in various chemical reactions. This feature makes it particularly valuable in the field of biological sciences, where it can serve as a precursor for peptide-based drugs or as a component in advanced materials.
In terms of applications, this compound has shown promise in the development of drug delivery systems. Its unique structure allows for controlled release mechanisms, which are critical in targeted drug delivery. Additionally, its compatibility with biological systems makes it an ideal candidate for use in bioconjugate chemistry, where it can be linked to therapeutic agents or imaging molecules for diagnostic purposes.
From a materials science perspective, this compound has been explored for its potential in creating novel polymers and coatings. Its cyclobutane ring introduces mechanical strength and flexibility to polymer chains, making it suitable for applications such as biodegradable plastics or advanced composites. Recent studies have also highlighted its ability to form self-healing materials, a property that could revolutionize industries such as aerospace and automotive manufacturing.
The integration of computational chemistry tools has further enhanced our understanding of this compound's properties. Molecular dynamics simulations have revealed its stability under various environmental conditions, while quantum chemical calculations have provided insights into its electronic structure. These computational approaches have been instrumental in predicting its behavior in different chemical reactions and biological systems.
In conclusion, the compound with CAS number 2171464-68-7 represents a significant advancement in organic chemistry. Its unique structure, combined with cutting-edge research findings, positions it as a key player in diverse fields ranging from pharmaceuticals to materials science. As research continues to uncover new applications and optimize its synthesis, this compound is poised to make substantial contributions to scientific innovation.
2171464-68-7 (2-{4-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutanecarbonylpiperazin-1-yl}propanoic acid) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)